Timefurone

Therapeutic ratio Emetic liability VLDL-C elevation

Timefurone (U-56,321) is a synthetic furochromone derivative that functions as an anti-atherosclerotic and hypocholesterolemic agent. It is explicitly described as a methyl thioether analogue of the naturally occurring furochromone khellin, with the key structural difference being the replacement of the C-7 furan methyl group with a methylthiomethyl substituent.

Molecular Formula C15H14O5S
Molecular Weight 306.3 g/mol
CAS No. 76301-19-4
Cat. No. B1194402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTimefurone
CAS76301-19-4
Synonyms4,9-dimethoxy-7-((methylthio)methyl)-5H-furo(3,2g)(1)benzopyran-5-one
timefurone
U-56321
Molecular FormulaC15H14O5S
Molecular Weight306.3 g/mol
Structural Identifiers
SMILESCOC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)CSC
InChIInChI=1S/C15H14O5S/c1-17-12-9-4-5-19-13(9)15(18-2)14-11(12)10(16)6-8(20-14)7-21-3/h4-6H,7H2,1-3H3
InChIKeySWKFRGASPZPNBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Timefurone (CAS 76301-19-4) – Chemical Identity, Pharmacological Class & Procurement Baseline


Timefurone (U-56,321) is a synthetic furochromone derivative that functions as an anti-atherosclerotic and hypocholesterolemic agent [1]. It is explicitly described as a methyl thioether analogue of the naturally occurring furochromone khellin, with the key structural difference being the replacement of the C-7 furan methyl group with a methylthiomethyl substituent [2]. Its molecular formula is C₁₅H₁₄O₅S, with a molecular weight of 306.3 g/mol [1]. Timefurone was developed by The Upjohn Company and is classified under the USAN/INN nomenclature system as an experimental small molecule for cardiovascular research applications [1][3].

Why Khellin and Other Furochromones Cannot Substitute for Timefurone in Research Protocols


Although timefurone is structurally derived from the khellin scaffold, the substitution of the furan methyl group with a methylthiomethyl moiety creates a distinct pharmacological entity that cannot be considered interchangeable with its parent compound or related furochromones [1]. Direct comparative studies in non-human primates have demonstrated that while both timefurone and khellin lower atherogenic lipoproteins, khellin induces marked emesis and elevates very low-density lipoprotein cholesterol (VLDL-C), adverse effects that are entirely absent with timefurone at equimolar doses [2]. This divergence in the therapeutic index is rooted in the structural modification and underscores why procurement decisions for anti-atherosclerotic research must be compound-specific rather than class-based [1][2].

Timefurone vs. Khellin and Other Anti-Atherosclerotic Agents: Quantitative Differentiation Evidence


Superior Therapeutic Ratio: Absence of Emesis and VLDL-C Elevation vs. Khellin in Primates

In a 14-day head-to-head study in normal male cynomolgus monkeys (10 mg/kg/day, gavage), timefurone caused no emesis and no elevation of VLDL-C, whereas khellin produced marked emesis and significantly elevated VLDL-C levels [1]. A related study confirmed that khellin induces emesis in 9/9 female cynomolgus monkeys, establishing a consistent emetic liability for the parent furochromone that is absent in timefurone [2]. Both compounds significantly lowered LDL-C, HDL-C, and total cholesterol, but the adverse effect profile of khellin resulted in a conclusion that timefurone possesses a better therapeutic ratio [1].

Therapeutic ratio Emetic liability VLDL-C elevation Cynomolgus monkey

Direct Anti-Atherosclerotic Efficacy: Quantitative Reduction in Arterial Cholesterol in a Primate Atherosclerosis Model

In a 18-month placebo-controlled study with 40 male cynomolgus monkeys fed an atherogenic diet (butter + 0.5% cholesterol), timefurone administered daily at 10 mg/kg significantly reduced arterial cholesterol content: thoracic aorta cholesterol was lowered by 24% and carotid artery cholesterol by 29% compared to placebo [1]. These tissue-level anti-atherosclerotic effects were accompanied by sustained LDL-C reductions of 24–45% across all time periods, while total cholesterol was lowered by 17–23% at weeks 12–40 [1]. A significant positive correlation between arterial cholesterol and LDL-C (R = 0.54, p ≤ 0.05) was observed, linking the lipoprotein-modulating activity directly to the anti-atherosclerotic outcome [1].

Atherosclerosis regression Arterial cholesterol Cynomolgus monkey Thoracic aorta

Species-Specific HDL-C Modulation: Timefurone Elevates HDL-C in Quail Unlike Rats or Monkeys

Timefurone exhibits a unique species-dependent effect on high-density lipoprotein cholesterol (HDL-C) that is not observed with khellin in comparable models. In normocholesterolemic SEA Japanese quail, timefurone (10–100 mg/kg/day in diet) elevated alpha-lipoprotein cholesterol (HDL-C) by a mean of 45% across all doses, while simultaneously reducing beta-lipoprotein (VLDL+LDL)-C by a mean of 58% [1]. In contrast, in normal male rats, timefurone at 100 mg/kg/day lowered HDL-C by 24%, and in cynomolgus monkeys, timefurone reduced HDL-C alongside LDL-C [1][2]. Khellin, by comparison, consistently lowers HDL-C in all reported models [2][3].

HDL cholesterol Species-dependent pharmacology Japanese quail Reverse cholesterol transport

In Vitro Cholesterol Synthesis Inhibition: Equipotent to Khellin but with Superior In Vivo Tolerability

In cultured rabbit and human hepatocytes, timefurone and khellin at therapeutic concentrations (10 μg/mL) each produced a marked 30–50% inhibition of cholesterol (CH) synthesis, accompanied by reduced secretion of total apolipoprotein B (apo-B) and VLDL particles, without altering 125I-LDL uptake or degradation [1]. The two compounds were pharmacodynamically indistinguishable in this in vitro system [1]. However, when translated in vivo, timefurone uniquely dissociates this anti-lipogenic efficacy from the gastrointestinal and lipoprotein adverse effects that characterize khellin [2].

Hepatocyte cholesterol synthesis Apo-B secretion VLDL assembly Rabbit and human hepatocytes

Potent Hypocholesterolemic Activity in Hypercholesterolemic Rats: 49% Reduction in Atherogenic Lipoproteins

In weanling male rats rendered moderately hypercholesterolemic, timefurone (2.5–100 mg/kg/day for 4 days) produced a mean reduction of 49% in (VLDL+LDL)-C and 33% in total cholesterol [1]. This hypocholesterolemic potency in a disease-relevant model exceeds the magnitude of LDL-C lowering reported for khellin in normocholesterolemic rat studies [2]. In normocholesterolemic rats, timefurone required higher doses (50–100 mg/kg/day) to achieve significant reductions of 20–27% in (VLDL+LDL)-C and total-C, indicating a preferential efficacy in the hyperlipidemic state [1].

VLDL+LDL cholesterol Hypercholesterolemic rat model Dose-response Hypobetalipoproteinemia

Structural Differentiation: Methyl Thioether Modification of the Khellin Scaffold Alters In Vivo Pharmacology

Timefurone is formally a methyl thioether analogue of khellin, with a –CH₂SCH₃ substituent at the C-7 position replacing the –CH₃ group found on the furan ring of khellin [1]. This single-atom replacement (oxygen of furan methyl → sulfur of methylthiomethyl) is the only structural difference between the two molecules, yet it produces a compound that retains the full in vitro anti-atherogenic pharmacology of khellin while eliminating khellin's emetic and VLDL-elevating liabilities in primates [2][3]. This structure-activity relationship (SAR) demonstrates that the C-7 substituent is a critical determinant of in vivo tolerability within the furochromone class [1].

Methyl thioether Khellin analogue Furochromone SAR C-7 substitution

Timefurone (CAS 76301-19-4) – Prioritized Research and Industrial Application Scenarios Based on Quantitative Evidence


Primate Atherosclerosis Efficacy Studies Requiring a Tolerable Furochromone Tool Compound

Timefurone is the only furochromone with published primate arterial cholesterol reduction data (–24% thoracic aorta, –29% carotid artery vs. placebo) and simultaneously lacks the emetic and VLDL-elevating toxicities of khellin, making it the preferred compound for long-term atherosclerosis intervention studies in non-human primates where khellin's side effects would confound endpoints or violate animal welfare standards [1][2].

Mechanistic Studies of HDL-Mediated Reverse Cholesterol Transport in Avian Models

The unique ability of timefurone to elevate HDL-C by 45% in SEA Japanese quail—while simultaneously reducing atherogenic (VLDL+LDL)-C by 58%—positions it as the only furochromone suitable for dissecting HDL-dependent anti-atherogenic mechanisms in the well-validated quail atherosclerosis model, where khellin does not produce this favorable lipoprotein profile [3].

In Vitro Hepatocyte Lipoprotein Metabolism Assays with In Vivo-Correlated Tool Compounds

Timefurone demonstrates 30–50% inhibition of hepatocyte cholesterol synthesis and suppression of apo-B/VLDL secretion in cultured rabbit and human hepatocytes, equivalent to khellin in vitro, yet its superior in vivo tolerability makes it the appropriate reference compound for in vitro-to-in vivo translational studies where the goal is to correlate hepatic anti-lipogenic activity with systemic outcomes free of confounding toxicities [4][2].

Furochromone Structure-Activity Relationship (SAR) Programs Targeting C-7 Substituent Effects

As the only well-characterized C-7 methylthioether analogue of khellin, timefurone serves as an essential SAR probe for medicinal chemistry programs investigating how modifications at the furan C-7 position modulate the dissociation between anti-atherogenic efficacy and emetic/VLDL-elevating toxicity within the furochromone pharmacophore [5][2].

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